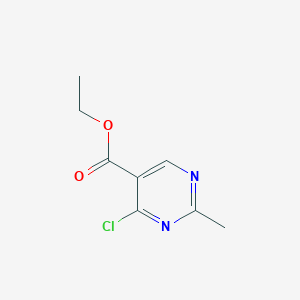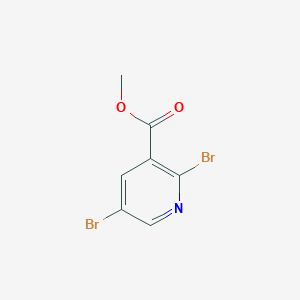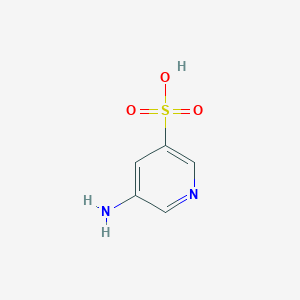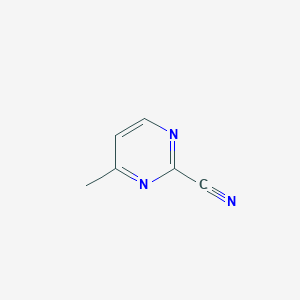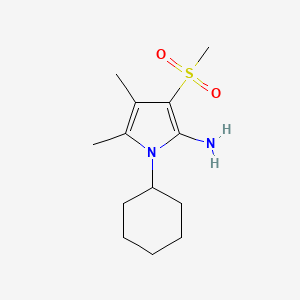
5-碘-1,3-二氢-苯并咪唑-2-酮
描述
5-Iodo-1,3-dihydro-benzimidazol-2-one is a chemical compound with the molecular formula C7H5IN2O . It is a derivative of benzimidazole, a heterocyclic compound that contains a benzene ring fused to an imidazole ring .
Molecular Structure Analysis
The molecular structure of 5-Iodo-1,3-dihydro-benzimidazol-2-one contains a total of 17 bonds, including 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 urea (-thio) derivative .科学研究应用
合成途径和衍生物:5-碘-1,3-二氢-苯并咪唑-2-酮及其衍生物为构建各种多杂环骨架提供了基础。研究人员已探索其在合成新型融合三唑或四唑衍生物方面的潜力,通过Dimroth重排过程创造出独特化合物 (Settimo et al., 2002)。此外,芳香环融合的苯并咪唑可以通过光化学取代从2-碘-1-(ω-芳基烷基)-1H-苯并咪唑中高效产生,提供了比传统自由基协议更有效的方法 (O’Connell et al., 2012)。
催化合成:铜催化的一锅法三组分合成方法展示了该化合物的多功能性。它催化2-卤苯胺、醛和NaN(3)的反应,高效产生苯并咪唑,展示了对各种官能团的耐受性,并提供中等至良好的产率 (Kim et al., 2011)。
化学转化和环构建:研究已经深入利用5-碘-1,3-二氢-苯并咪唑-2-酮通过一锅法程序合成苯并咪唑衍生物。这些方法涉及创新的转化,如环脱氢和选择性形成原型的2-取代苯并咪唑,展示了该化合物在构建生物活性分子和融合杂环中的关键作用 (Cimarelli et al., 2015)。
环境友好条件下的区域选择性合成:该化合物的碘化衍生物已被用于在环境友好条件下区域选择性合成5-碘-1,4-二取代-1,2,3-三唑,咪唑并[1,2-a]吡啶和苯并咪唑[2,1-b]噻唑醇。这个过程突显了该化合物在通过水介导合成和随后通过钯催化偶联反应进行修饰促进绿色化学中的作用 (Dheer et al., 2017)。
作用机制
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are key components in many functional molecules used in everyday applications .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The compound has a predicted boiling point of 2100±190 °C and a density of 2013±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
生化分析
Biochemical Properties
5-Iodo-1,3-dihydro-benzimidazol-2-one plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to bind with specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in DNA replication and repair, thereby influencing cellular processes at a fundamental level .
Cellular Effects
The effects of 5-Iodo-1,3-dihydro-benzimidazol-2-one on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of certain genes, leading to changes in cellular behavior. Additionally, it may affect metabolic pathways, thereby impacting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, 5-Iodo-1,3-dihydro-benzimidazol-2-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Iodo-1,3-dihydro-benzimidazol-2-one can change over time. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its efficacy. Long-term studies have shown that it can have lasting effects on cellular function, even after the compound has been metabolized .
Dosage Effects in Animal Models
The effects of 5-Iodo-1,3-dihydro-benzimidazol-2-one vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects have been observed at high doses, indicating the importance of careful dosage control in experimental settings .
Metabolic Pathways
5-Iodo-1,3-dihydro-benzimidazol-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can influence the levels of metabolites within cells, thereby affecting overall metabolic flux .
Transport and Distribution
Within cells and tissues, 5-Iodo-1,3-dihydro-benzimidazol-2-one is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 5-Iodo-1,3-dihydro-benzimidazol-2-one is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall efficacy .
属性
IUPAC Name |
5-iodo-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYVBTDFXAZDHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476982 | |
| Record name | 5-IODO-1,3-DIHYDRO-BENZIMIDAZOL-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40644-14-2 | |
| Record name | 5-IODO-1,3-DIHYDRO-BENZIMIDAZOL-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315266.png)
![Pyrazolo[1,5-a]pyridin-2-ylmethanol](/img/structure/B1315267.png)

